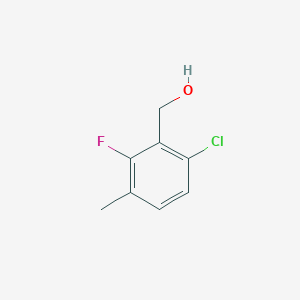

6-Chloro-2-fluoro-3-methylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUCFHGCYQNKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378631 | |

| Record name | (6-Chloro-2-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-84-9 | |

| Record name | (6-Chloro-2-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An Application Scientist's Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl alcohol: A Key Intermediate in Pharmaceutical Research

Abstract

Substituted benzyl alcohols are foundational building blocks in medicinal chemistry, serving as key intermediates for a wide array of pharmacologically active molecules. The precise arrangement of substituents on the aromatic ring can profoundly influence a compound's steric and electronic properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth technical overview of a robust and efficient synthetic pathway to 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a valuable intermediate for drug discovery professionals. We will explore the strategic retrosynthetic analysis, detail the forward synthesis, provide a comprehensive experimental protocol for the key reduction step, and discuss the characterization of the final product.

Introduction: The Strategic Importance of Halogenated Intermediates

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in modern drug design.[1][2] The chloro group can enhance membrane permeability and introduce specific electronic interactions, while the fluoro group often improves metabolic stability and binding affinity by acting as a bioisostere for a hydrogen atom or hydroxyl group.[3] The title compound, this compound, combines these features, making it a highly sought-after precursor for novel therapeutics. Its synthesis requires a carefully planned route that controls regioselectivity to achieve the desired 1,2,3,4-substitution pattern on the benzene ring.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into simpler, more readily available precursors. The primary alcohol functionality in the target molecule is a prime candidate for a functional group interconversion (FGI).

The most direct and reliable disconnection is the reduction of the corresponding aldehyde. This leads back to 6-Chloro-2-fluoro-3-methylbenzaldehyde, a stable and commercially available intermediate.[4][5][6] This aldehyde can, in turn, be conceptually derived from 4-Chloro-2-fluoro-1-methylbenzene, a common starting material, via a regioselective formylation reaction.

Caption: Retrosynthetic analysis of the target benzyl alcohol.

Recommended Two-Step Synthetic Pathway

The forward synthesis is logically divided into two primary stages: the formylation of the substituted toluene to create the key aldehyde intermediate, followed by its selective reduction to the target benzyl alcohol.

Caption: Proposed forward synthesis workflow.

Step A: Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde (Intermediate)

The introduction of the aldehyde group ortho to the fluorine atom can be efficiently achieved via directed ortho-metalation. The fluorine atom strongly directs the lithiation to the adjacent C6 position.

-

Directed Ortho-Metalation: 4-Chloro-2-fluoro-1-methylbenzene is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Workup: An acidic workup protonates the intermediate to yield the desired 6-Chloro-2-fluoro-3-methylbenzaldehyde.

This method provides high regioselectivity, which is crucial for avoiding isomeric impurities.

Step B: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde (Target Synthesis)

The reduction of an aldehyde to a primary alcohol is a fundamental and highly reliable transformation in organic synthesis. For this step, sodium borohydride (NaBH₄) is the reagent of choice.

Causality of Reagent Selection:

-

Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially present functional groups, ensuring a clean reaction.

-

Operational Simplicity & Safety: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle as it reacts slowly with protic solvents like methanol or ethanol. This allows the reaction to be run under less stringent conditions, making it ideal for both lab-scale and potential scale-up operations.

-

High Yield: This reduction is typically high-yielding, often approaching quantitative conversion.

Detailed Experimental Protocol: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde

This protocol describes the reliable conversion of the commercially available aldehyde intermediate to the final product.

Table 1: Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 6-Chloro-2-fluoro-3-methylbenzaldehyde | 286474-59-7 | 172.59 | 10.0 | 1.0 |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 12.0 | 1.2 |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | - | - |

| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.73 g, 10.0 mmol).

-

Dissolution: Add anhydrous methanol (25 mL) to the flask and stir until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 10-15 minutes. Note: Effervescence (hydrogen gas evolution) may be observed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Quenching: Carefully cool the flask back to 0 °C in an ice bath. Slowly add 1 M HCl (20 mL) to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Vigorous gas evolution may occur.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the this compound as a pure solid or oil. A similar procedure is often used for related benzyl alcohols.[7]

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Table 2: Key Product Characteristics

| Property | Expected Value |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Appearance | White to off-white solid or colorless oil |

| ¹H NMR | Expected signals: aromatic protons (2H), benzylic CH₂ (2H), methyl CH₃ (3H), hydroxyl OH (1H, broad). |

| ¹³C NMR | Expected signals: ~8 carbon signals, including aromatic carbons, a benzylic carbon (~60-65 ppm), and a methyl carbon (~15-20 ppm). |

| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z ≈ 174/176 (due to ³⁵Cl/³⁷Cl isotopes). |

| IR Spectroscopy | Characteristic peaks: broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-O stretch (~1050 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region. |

Conclusion

This guide outlines a logical and reliable synthetic route for this compound, a valuable building block for pharmaceutical research. The strategy leverages a commercially available aldehyde intermediate and employs a robust, high-yielding reduction protocol using sodium borohydride. The detailed methodology presented herein is designed to be a self-validating system, providing researchers and drug development professionals with the technical insights necessary to confidently synthesize this key intermediate for their discovery programs.

References

-

This compound - XIAMEN EQUATION CHEMICAL CO.,LTD. Available at: [Link]

-

6-CHLORO-2-FLUORO-3-METHYLBENZALDEHYDE [P57952] - ChemUniverse. Available at: [Link]

-

6-Chloro-2-fluoro-3-methylbenzaldehyde, 97.5% | 286474-59-7 - J&K Scientific. Available at: [Link]

-

Supporting Information for Published Article - ACS Publications. While not directly for the title compound, this provides examples of general procedures for synthesis and characterization of related small molecules. Available at: [Link]

-

6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO) - PubChemLite. Available at: [Link]

-

o-METHYLBENZYL ALCOHOL - Organic Syntheses. Provides a general, reliable procedure for the hydrolysis/reduction to form a benzyl alcohol. Available at: [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach - Semantic Scholar. Demonstrates the reduction of a similar substituted benzaldehyde to the corresponding alcohol. Available at: [Link]

-

2-Chloro-6-fluorobenzaldehyde - Wikipedia. Provides background on related chemical intermediates. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central, National Library of Medicine. Available at: [Link]

-

Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis - The Royal Society of Chemistry. Provides examples of modern reduction techniques in organic synthesis. Available at: [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - CN110903176A - Google Patents. Describes related Friedel-Crafts acylation reactions on substituted toluenes.

- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - CN103896752A - Google Patents. Illustrates multi-step syntheses of complex benzaldehyde derivatives.

-

Welcome To Hyma Synthesis Pvt. Ltd - Hyma Synthesis. An example of a custom synthesis provider for complex chemicals. Available at: [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery - Drug Hunter (via YouTube). Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 6-Chloro-2-fluoro-3-methylbenzaldehyde 98 286474-59-7 [sigmaaldrich.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 6-Chloro-2-fluoro-3-methylbenzyl alcohol. Designed for the discerning researcher, this document synthesizes publicly available data with established chemical principles to serve as a foundational resource for laboratory applications and further research endeavors.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic alcohol. The strategic placement of chloro, fluoro, and methyl groups on the benzyl ring imparts specific properties that make it a valuable intermediate in the synthesis of complex organic molecules.

Nomenclature and Identifiers

Due to IUPAC nomenclature rules that prioritize the lowest possible locant numbers for substituents, this compound is also referred to as 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Both names refer to the same molecule.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 2-Chloro-6-fluoro-3-methylbenzyl alcohol |

| CAS Number | 261762-84-9 (for 6-Chloro isomer)[1], 261762-83-8 (for 2-Chloro isomer)[2] |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol [3] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 245.7 °C | [3] |

| Density | 1.286 g/cm³ | [3] |

| Flash Point | 102.4 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde or carboxylic acid. Below are detailed protocols for these transformations, based on established and reliable chemical reactions.

Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde

A common and efficient method for the synthesis of primary alcohols is the reduction of the corresponding aldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).

Caption: Synthesis of this compound via aldehyde reduction.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Chloro-2-fluoro-3-methylbenzaldehyde (1 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and decompose the borate ester.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reduction of 6-Chloro-2-fluoro-3-methylbenzoic Acid

A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of a carboxylic acid to a primary alcohol.[4]

Caption: Synthesis of this compound via carboxylic acid reduction.

Experimental Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: Dissolve 6-Chloro-2-fluoro-3-methylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Workup (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.[5]

-

Filtration and Extraction: Stir the resulting granular precipitate for 15 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the product as described in section 2.1.

Electrochemical Synthesis

An alternative "green" chemistry approach involves the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde. This method avoids the use of chemical reducing agents. The process is carried out using a glassy carbon electrode in an aqueous methanolic solution with a supporting electrolyte.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | ~7.0-7.3 | Multiplet | |

| -CH₂-OH | ~4.7 | Singlet or Doublet | J(H-H) if coupled to OH |

| -OH | Variable (broad singlet) | Broad Singlet | |

| -CH₃ | ~2.3 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Cl | ~130-135 (doublet due to C-F coupling) |

| C-F | ~158-162 (doublet due to C-F coupling) |

| C-CH₃ | ~135-140 |

| C-CH₂OH | ~125-130 |

| Aromatic CH | ~115-130 |

| -CH₂OH | ~60-65 |

| -CH₃ | ~15-20 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (primary alcohol) | 1000-1075 |

| C-F stretch | 1000-1400 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Fragment | Predicted m/z |

| [M]⁺ | 174/176 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-H₂O]⁺ | 156/158 |

| [M-CH₂OH]⁺ | 143/145 |

Reactivity and Applications

The reactivity of this compound is primarily dictated by the hydroxyl group and the substituted aromatic ring.

Key Reactions

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-Chloro-2-fluoro-3-methylbenzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents will yield the carboxylic acid.

-

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Etherification: Williamson ether synthesis can be employed to form ethers by deprotonating the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide.

-

Conversion to Benzyl Halide: The hydroxyl group can be substituted by a halogen (e.g., bromine) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to yield the corresponding benzyl halide.

Applications in Drug Discovery

Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, and its derivatives, are valuable intermediates in this field.

A notable application is in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme implicated in metabolic diseases such as obesity and diabetes.[6] The corresponding benzyl bromide, which can be synthesized from this compound, is a key building block for certain classes of SCD1 inhibitors. The unique substitution pattern of the aromatic ring likely plays a crucial role in the binding affinity and selectivity of these inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Ecotoxicological Profile

Specific ecotoxicity data for this compound is limited. However, as a halogenated aromatic compound, it should be handled with care to prevent environmental release. Many such compounds can be persistent in the environment and may have toxic effects on aquatic life.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern offers a scaffold for the development of novel therapeutic agents, as exemplified by its role in the synthesis of SCD1 inhibitors. This guide provides a foundational understanding of its properties, synthesis, and handling, empowering researchers to utilize this compound effectively and safely in their scientific pursuits.

References

-

Imamura, K., et al. (2017). Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents. Bioorganic & Medicinal Chemistry, 25(15), 4049-4066. [Link]

- Tamang, S. R., et al. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. The Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.). Contents.

-

物竞化学品数据库. (n.d.). 6-氯-2-氟-3-甲基苯乙醇|this compound. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 2-Chloro-6-fluoro-3-methylbenzyl Alcohol. Retrieved from [Link]

- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of be... Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).

-

Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Workup [chem.rochester.edu]

- 6. Synthesis and evaluation of novel stearoyl-CoA desaturase 1 inhibitors: 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine] analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl Alcohol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Building Block in Medicinal Chemistry

6-Chloro-2-fluoro-3-methylbenzyl alcohol, identified by the CAS number 261762-84-9, is a halogenated aromatic alcohol with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, offers a nuanced platform for molecular design and optimization in drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, potential applications in drug development, and robust analytical methodologies for its characterization.

The strategic placement of halogen atoms on a phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] Chlorine and fluorine, in particular, can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The presence of a methyl group further adds to the structural complexity and can play a crucial role in dictating the molecule's interaction with its biological target. This guide will delve into the scientific rationale behind the utility of this specific structural motif.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The table below summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 261762-84-9 | [1][5] |

| Molecular Formula | C₈H₈ClFO | [5] |

| Molecular Weight | 174.60 g/mol | [5] |

| Appearance | Powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1][2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding aldehyde, 6-Chloro-2-fluoro-3-methylbenzaldehyde. This is a common and reliable method for the preparation of benzyl alcohols.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via reduction of the corresponding benzaldehyde.

Detailed Experimental Protocol: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde

This protocol is based on standard laboratory procedures for the reduction of aromatic aldehydes.

Materials:

-

6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 286474-59-7)[6][7]

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 equivalent) in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the aqueous residue, add a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

The Role of Halogenation in Drug Discovery: A Mechanistic Perspective

The presence and position of halogen atoms in a drug candidate can profoundly influence its biological activity. The chloro and fluoro substituents in this compound are not merely passive additions; they can actively participate in intermolecular interactions.

Caption: Diagram illustrating a halogen bond between a halogenated compound and a biological target.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the "σ-hole") and interacts with a nucleophilic site on another molecule, such as an oxygen or nitrogen atom in a protein.[4] This can contribute significantly to the binding affinity and selectivity of a drug molecule. The fluorine atom, with its high electronegativity, can also modulate the acidity of nearby protons and influence hydrogen bonding interactions.

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of various therapeutic agents. Halogenated benzyl alcohols and their derivatives are precursors to a wide range of pharmaceuticals.[3]

Hypothetical Applications:

-

Synthesis of Novel Kinase Inhibitors: The benzyl alcohol moiety can be a starting point for the elaboration of more complex structures that can fit into the ATP-binding pocket of kinases. The halogen and methyl substituents can be tailored to achieve specific interactions within the kinase domain.

-

Development of CNS-active Agents: The lipophilicity imparted by the halogen atoms can facilitate the crossing of the blood-brain barrier, making this scaffold a candidate for the development of drugs targeting the central nervous system.

-

Antimicrobial and Antifungal Agents: Halogenated aromatic compounds have a long history of use as antimicrobial agents. This building block could be used to synthesize new compounds with improved potency and a better resistance profile.

Analytical Characterization: Ensuring Purity and Identity

Robust analytical methods are essential for confirming the identity and purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Workflow for GC-MS Analysis

Caption: A typical workflow for the analysis of this compound using GC-MS.

Exemplary GC-MS Protocol

This protocol provides a general framework for the GC-MS analysis of the title compound. Instrument parameters may need to be optimized.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS detector).[8]

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split mode).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-400 amu.

Expected Results:

The analysis will yield a chromatogram showing a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak and other fragment ions, which can be used to confirm the structure of the compound.

Comparative Isomer: 2-Chloro-6-fluoro-3-methylbenzyl alcohol

It is noteworthy that the isomer, 2-Chloro-6-fluoro-3-methylbenzyl alcohol (CAS: 261762-83-8), appears to be more readily available and has been the subject of some published research.[9][10] For instance, a study details its synthesis via an electrochemical approach, highlighting an alternative, environmentally friendly synthetic route.[11] Researchers working with the title compound may find it beneficial to consult the literature on this isomer for comparative purposes and for insights into potential reactivity and analytical behavior.

Conclusion

This compound is a specialized chemical intermediate with considerable promise for the synthesis of novel, high-value molecules in the pharmaceutical and related industries. Its unique substitution pattern offers a rich playground for medicinal chemists to fine-tune the properties of lead compounds. This guide has provided a foundational understanding of its properties, a practical synthetic approach, its potential roles in drug discovery, and robust analytical methods for its characterization. As research in this area progresses, the applications of this versatile building block are expected to expand, further solidifying the importance of halogenated intermediates in modern chemical synthesis.

References

-

(6-chloro-2-fluoro-3-methylphenyl)methanol CAS NO.261762-84-9. (n.d.). LookChem. Retrieved from [Link]

-

The Role of Halogenated Benzyl Chlorides in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (2018). Semantic Scholar. Retrieved from [Link]

-

(6-chloro-2-fluoro-3-methylphenyl)methanol. (n.d.). Yinglang Chemical Company. Retrieved from [Link]

-

3-FLUOR-4-METHYLBENZYLALKOHOL 192702-79-7 wiki. (n.d.). De. Retrieved from [Link]

-

Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. (2022). RSC Publishing. Retrieved from [Link]

-

CHEMSWORTH (Page 4). (n.d.). ChemBuyersGuide.com, Inc. Retrieved from [Link]

-

This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved from [Link]

-

Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). MDPI. Retrieved from [Link]

-

Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. (2015). ResearchGate. Retrieved from [Link]

-

Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. (2023). PMC - PubMed Central. Retrieved from [Link]

-

6-Chloro-2-fluoro-3-methylbenzaldehyde, 97.5%. (n.d.). J&K Scientific. Retrieved from [Link]

-

Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

- 1. (6-chloro-2-fluoro-3-methylphenyl)methanol, CasNo.261762-84-9 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 2. yinglang.lookchem.com [yinglang.lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. scbt.com [scbt.com]

- 6. 6-氯-2-氟-3-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jk-sci.com [jk-sci.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. scbt.com [scbt.com]

- 10. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 6-Chloro-2-fluoro-3-methylbenzyl alcohol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylbenzyl alcohol is a halogenated aromatic compound with potential for biological activity, yet its specific mechanism of action remains largely uncharacterized in publicly available literature. This technical guide proposes a putative mechanism of action based on evidence from structurally analogous compounds. We hypothesize that this compound may function as an inducer of cellular stress, leading to apoptosis in rapidly proliferating cells, a characteristic of interest in oncology research. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the underlying scientific rationale.

Introduction: The Case for a Novel Bioactive Compound

The chemical landscape of drug discovery is in constant pursuit of novel scaffolds with unique biological activities. Substituted benzyl alcohols have emerged as a class of compounds with diverse pharmacological properties. While the subject of this guide, this compound (Figure 1), is primarily available as a research chemical, its structural features—a chlorinated and fluorinated aromatic ring with a hydroxymethyl group—suggest the potential for specific molecular interactions within a biological system.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261762-84-9 | [1][3] |

| Molecular Formula | C8H8ClFO | [1][3] |

| Molecular Weight | 174.60 g/mol | [1][3] |

A survey of available literature reveals a significant gap in the understanding of this particular molecule's biological effects. However, valuable insights can be gleaned from the study of structurally related compounds. For instance, 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), a fungal metabolite, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells by inducing DNA damage.[4] This precedent informs our central hypothesis.

A Proposed Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

We postulate that this compound, due to its electrophilic nature endowed by the halogen substituents, may interact with intracellular nucleophiles, leading to macromolecular damage, particularly to DNA. This damage, if not repaired, can trigger a cascade of events culminating in programmed cell death, or apoptosis.

Our hypothetical model centers on the activation of the intrinsic apoptotic pathway:

-

Cellular Entry and DNA Adduct Formation: The compound is predicted to be cell-permeable due to its relatively small size and lipophilic character. Once inside the cell, particularly the nucleus, it may form adducts with DNA bases.

-

DNA Damage Response (DDR): The formation of these adducts would be recognized by the cell's DNA damage surveillance machinery, leading to the activation of sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

-

p53 Activation and Pro-Apoptotic Signaling: Activated ATM/ATR would then phosphorylate and activate the tumor suppressor protein p53. Activated p53 would transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax and Bak would oligomerize at the outer mitochondrial membrane, leading to the formation of pores and the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c would bind to Apaf-1, leading to the formation of the apoptosome. This complex would then cleave and activate caspase-9, the initiator caspase of the intrinsic pathway.

-

Execution Phase of Apoptosis: Activated caspase-9 would, in turn, cleave and activate executioner caspases, such as caspase-3 and -7. These caspases would then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 2. Proposed signaling pathway for the induction of apoptosis by this compound.

Experimental Validation: A Step-by-Step Investigative Framework

To rigorously test our proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each experiment providing a piece of the puzzle that, when assembled, will create a coherent picture of the compound's biological activity.

Cell Viability and Proliferation Assays

The initial step is to determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line and time point.

Assessment of Apoptosis

To confirm that cell death is occurring via apoptosis, a series of specific assays should be performed.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Investigation of the DNA Damage Response

To directly test the hypothesis of DNA damage, the following experiments are crucial.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Treatment and Embedding: Treat cells with the compound for a short duration (e.g., 1-4 hours). Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and soluble proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Protocol: Western Blot for Phosphorylated H2AX (γH2AX)

-

Protein Extraction: Treat cells with the compound and extract total protein at various time points.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for γH2AX (a marker of DNA double-strand breaks) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

Elucidation of the Apoptotic Pathway

To confirm the involvement of the intrinsic apoptotic pathway, the following Western blot analyses are recommended.

Protocol: Western Blot for Apoptotic Proteins

-

Protein Extraction: As described above.

-

Immunoblotting: Probe membranes with primary antibodies against key proteins in the intrinsic pathway, including:

-

Phospho-p53

-

Bax

-

Cleaved Caspase-9

-

Cleaved Caspase-3

-

Cleaved PARP (a substrate of caspase-3)

-

-

Detection and Analysis: As described above. An increase in the levels of the cleaved (active) forms of caspases and PARP, along with an increase in phospho-p53 and Bax, would support the proposed mechanism.

Figure 3. A logical workflow for the experimental validation of the proposed mechanism of action.

Concluding Remarks and Future Directions

This technical guide has outlined a plausible, testable mechanism of action for this compound as a pro-apoptotic agent. The proposed experimental framework provides a clear path for researchers to investigate its biological activity. Should this hypothesis be confirmed, future research could focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as in vivo studies to assess its therapeutic potential. The exploration of this and similar halogenated benzyl alcohols may uncover novel therapeutic agents for the treatment of cancer and other diseases characterized by uncontrolled cell proliferation.

References

-

2-Chloro-6-fluoro-3-methylbenzyl Alcohol - BIOFOUNT. BIOFOUNT. [Link]

-

This compound - XIAMEN EQUATION CHEMICAL CO.,LTD. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

2-chloro-6-fluoro-3-methylbenzyl alcohol (C8H8ClFO) - PubChemLite. PubChemLite. [Link]

-

Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine) - ResearchGate. ResearchGate. [Link]

-

3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage - PubMed. PubMed. [Link]

-

Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed. PubMed. [Link]

-

2-Chloro-6-fluoro-3-methylbenzyl alcohol | C8H8ClFO | CID 2773672 - PubChem. PubChem. [Link]

-

This compound - SINFOO Chemical Solutions Co., Ltd.. SINFOO Chemical Solutions Co., Ltd. [Link]

Sources

A Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylbenzyl alcohol

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-2-fluoro-3-methylbenzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of novel organic compounds. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations for each technique.

Introduction

This compound, with the chemical formula C₈H₈ClFO, is a substituted aromatic alcohol.[1][2] Its molecular structure presents a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is crucial for confirming its identity, purity, and structure, which are essential prerequisites for its use in further research and development. This guide will walk you through the interpretation of its NMR, IR, and MS spectra, providing insights into how each spectroscopic technique contributes to the comprehensive structural elucidation of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR (Proton NMR)

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their proximity to other protons, and their relative numbers.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Doublet of doublets | 1H | Aromatic H (C5-H) |

| ~7.0-7.2 | Triplet | 1H | Aromatic H (C4-H) |

| ~4.7 | Singlet | 2H | CH₂ (benzylic) |

| ~2.3 | Singlet | 3H | CH₃ (methyl) |

| ~1.8-2.5 | Broad Singlet | 1H | OH (hydroxyl) |

Interpretation and Rationale:

-

Aromatic Protons: The two aromatic protons are expected to appear in the region of δ 7.0-7.4 ppm. The proton at C5 will likely be a doublet of doublets due to coupling with the adjacent proton at C4 and the fluorine atom at C2. The proton at C4 should appear as a triplet due to coupling with the two adjacent protons.

-

Benzylic Protons: The two protons of the methylene group (CH₂) attached to the aromatic ring are chemically equivalent and are expected to produce a singlet around δ 4.7 ppm. The electronegativity of the adjacent oxygen atom deshields these protons, causing them to resonate downfield.

-

Methyl Protons: The three protons of the methyl group (CH₃) are also equivalent and should give a sharp singlet at approximately δ 2.3 ppm.

-

Hydroxyl Proton: The hydroxyl proton is often observed as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 (d, ¹JCF) | C2 (bearing F) |

| ~135-140 | C6 (bearing Cl) |

| ~130-135 | C1 (bearing CH₂OH) |

| ~125-130 | C3 (bearing CH₃) |

| ~120-125 (d, ²JCF) | C4 |

| ~115-120 (d, ²JCF) | C5 |

| ~60-65 | CH₂ (benzylic) |

| ~15-20 | CH₃ (methyl) |

Interpretation and Rationale:

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 115-160 ppm region. The carbon directly bonded to the highly electronegative fluorine atom (C2) will be significantly downfield and will appear as a doublet due to one-bond coupling (¹JCF). The carbons adjacent to the fluorine (C1 and C3) will also show smaller carbon-fluorine couplings (²JCF). The carbons bearing the chlorine (C6) and the hydroxymethyl group (C1) will also be downfield due to the electron-withdrawing effects of these substituents.

-

Aliphatic Carbons: The benzylic carbon (CH₂) is expected around δ 60-65 ppm, while the methyl carbon (CH₃) will be found in the upfield region of the spectrum, around δ 15-20 ppm.

Experimental Protocol for NMR Spectroscopy:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (alcohol) |

| 1100-1000 | Strong | C-F stretch |

| 800-600 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

-

C=C Stretch: The presence of the aromatic ring is confirmed by one or more sharp bands of medium intensity in the 1600-1450 cm⁻¹ region.

-

C-O, C-F, and C-Cl Stretches: The "fingerprint" region below 1500 cm⁻¹ will contain strong absorptions corresponding to the C-O stretch of the alcohol, the C-F stretch, and the C-Cl stretch, providing further confirmation of the presence of these functional groups.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. Each technique offers unique and complementary information. NMR spectroscopy maps out the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation. By carefully analyzing the data from these three techniques, researchers can confidently confirm the structure and purity of their synthesized compounds, which is a critical step in the process of drug discovery and development.

References

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Retrieved from [Link]

Sources

Navigating the Solid State: A Technical Guide to the Prospective Crystal Structure of 6-Chloro-2-fluoro-3-methylbenzyl alcohol

Senior Application Scientist's Foreword: In the landscape of pharmaceutical development and materials science, an intimate understanding of a molecule's three-dimensional architecture is paramount. The precise arrangement of atoms in the crystalline state dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to reactivity and stability. This guide addresses the topic of the crystal structure of 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a compound of interest for its potential role as a synthetic intermediate.

As of the latest literature review, the definitive single-crystal X-ray diffraction structure of this compound has not been publicly reported. This document, therefore, serves a dual purpose. Firstly, it acknowledges this gap in the scientific record. Secondly, and more importantly, it provides a comprehensive, albeit prospective, technical roadmap for researchers and drug development professionals on how such a structure would be determined and analyzed. This guide is structured to be a self-validating system of protocols, explaining not just the "how" but the critical "why" behind each experimental choice, from molecular synthesis to the final crystallographic refinement.

Part 1: Synthesis and Crystallization: From Blueprint to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the reduction of its corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde. This is a standard and reliable method for the preparation of benzyl alcohols.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 equivalent) in methanol (MeOH) in a round-bottom flask, sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise at 0 °C with stirring. The use of NaBH₄ is a deliberate choice due to its mild nature and high selectivity for reducing aldehydes in the presence of other functional groups.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching and Extraction: The reaction is carefully quenched with the dropwise addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Diagram of the Proposed Synthetic Workflow

Caption: A flowchart illustrating the proposed synthesis of this compound.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a highly ordered lattice.

Experimental Protocol: Crystallization of this compound

Several techniques should be attempted in parallel to maximize the chances of obtaining high-quality crystals.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate/hexane mixture, or dichloromethane) is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent.

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A near-saturated solution of the compound in a suitable solvent at an elevated temperature is prepared and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C).

Part 2: X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Diagram of the Structure Determination Workflow

Caption: A schematic of the workflow for determining a crystal structure from a single crystal.

Part 3: Hypothetical Crystal Structure Analysis of this compound

While the actual structure is unknown, we can predict and discuss the likely features based on the molecular structure and the principles of crystallography.

Predicted Crystallographic Data

The following table presents a plausible set of crystallographic data for this compound. This data is hypothetical and serves as an example of what would be reported.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₈ClFO |

| Formula Weight | 174.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 789.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.467 |

| Absorption Coeff. (mm⁻¹) | 0.45 |

| F(000) | 360 |

Analysis of Intermolecular Interactions

The crystal packing of this compound would likely be dominated by hydrogen bonding from the hydroxyl group and halogen bonding involving the chlorine atom.

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form hydrogen-bonded chains or dimers. For example, the hydroxyl group of one molecule could donate a hydrogen bond to the hydroxyl oxygen of a neighboring molecule.

-

Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could participate in halogen bonding with electronegative atoms like oxygen or fluorine on adjacent molecules.

-

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Part 4: Significance and Broader Impact

Determining the crystal structure of this compound would provide invaluable insights for its potential applications.

-

Drug Development: As a potential building block for more complex pharmaceutical agents, understanding its solid-state structure can inform polymorph screening, formulation development, and the design of new active pharmaceutical ingredients (APIs).

-

Materials Science: The interplay of hydrogen and halogen bonding could lead to interesting supramolecular assemblies, which is a key area of research in crystal engineering and the design of new materials with specific properties.

References

At present, as the crystal structure of this compound is not publicly available, there are no direct references for its crystallographic data. The following references provide general context and methodologies relevant to the synthesis and analysis of similar compounds.

- General Synthesis of Benzyl Alcohols: For information on the synthesis of substituted benzyl alcohols, please refer to standard organic chemistry textbooks and relevant liter

- Crystallography Principles: For a detailed understanding of the principles of X-ray crystallography, consult authorit

- Chemical Supplier Information: Basic information on this compound can be found on the websites of chemical suppliers such as Sigma-Aldrich, Santa Cruz Biotechnology, and Matrix Scientific. These sources confirm the compound's existence and provide basic physical properties.

An In-depth Technical Guide on the Reactivity of the Benzylic Alcohol Group in 6-Chloro-2-fluoro-3-methylbenzyl alcohol

Introduction

6-Chloro-2-fluoro-3-methylbenzyl alcohol is a halogenated aromatic alcohol with a unique substitution pattern that significantly influences the reactivity of its primary benzylic alcohol group.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core reactions this functional group undergoes. Understanding these transformations is crucial, as substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[4][5] The presence of chloro, fluoro, and methyl groups on the benzene ring introduces electronic and steric effects that modulate the reactivity of the benzylic carbon, making it a subject of interest for synthetic chemists.[6] This document will explore key reactions such as oxidation, nucleophilic substitution, and esterification, providing mechanistic insights and practical experimental protocols.

Molecular Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 261762-84-9 |

| Molecular Formula | C8H8ClFO |

| Molecular Weight | 174.60 g/mol |

Data sourced from SINFOO Chemical Solutions Co., Ltd.[2]

I. Oxidation of the Benzylic Alcohol

The oxidation of the benzylic alcohol in this compound to the corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde, is a fundamental transformation in organic synthesis. The choice of oxidizing agent is critical to ensure high selectivity and yield, avoiding over-oxidation to the carboxylic acid.

A. Selective Oxidation using Manganese Dioxide (MnO₂)

Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for converting benzylic alcohols to aldehydes.[7][8][9][10] The reaction proceeds via a radical mechanism on the surface of the insoluble MnO₂.[7]

Mechanism of MnO₂ Oxidation

The oxidation with MnO₂ is a heterogeneous reaction. The proposed mechanism involves the following key steps:

-

Adsorption: The benzylic alcohol adsorbs onto the surface of the activated MnO₂.

-

Ester Formation: The hydroxyl group of the alcohol adds to the manganese (IV) center.[7]

-

Radical Formation: A hydrogen atom is abstracted from the benzylic carbon, and an electron is transferred to the Mn(IV) center, reducing it to Mn(III) and forming a resonance-stabilized benzylic radical.[7]

-

Product Formation: The radical subsequently collapses to form the aldehyde, which is then desorbed from the MnO₂ surface.

Caption: Workflow for MnO₂ Oxidation of Benzylic Alcohol

Experimental Protocol: MnO₂ Oxidation

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃), add activated manganese dioxide (5-10 eq).[8] The choice of solvent is crucial as it can influence the adsorption of the alcohol onto the MnO₂ surface.[9]

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solid MnO₂ and its reduced forms are removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography on silica gel.

B. Swern Oxidation

The Swern oxidation is another mild and efficient method for oxidizing primary alcohols to aldehydes without over-oxidation.[11][12][13] This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine (TEA).[11][12]

Mechanism of Swern Oxidation

The Swern oxidation proceeds through several distinct steps:

-

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (-78 °C) to form a highly reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride.[11][14]

-

Formation of Alkoxysulfonium Salt: The benzylic alcohol attacks the electrophilic sulfur atom, displacing chloride and forming an alkoxysulfonium salt.[11]

-

Ylide Formation: Triethylamine deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[11]

-

β-Elimination: An intramolecular elimination reaction occurs via a five-membered ring transition state, where the ylide abstracts a proton from the benzylic carbon, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11][15]

Caption: Key Intermediates in the Swern Oxidation Pathway

Experimental Protocol: Swern Oxidation

-

Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 30-45 minutes.

-

Base Addition: Add triethylamine (5.0 eq) slowly to the reaction mixture. Allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography.

II. Nucleophilic Substitution of the Benzylic Hydroxyl Group

The hydroxyl group of a benzylic alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is challenging and often requires activation of the hydroxyl group or the use of specific catalytic systems.[16] The benzylic position is, however, susceptible to both Sₙ1 and Sₙ2 type reactions due to the potential for resonance stabilization of a carbocation intermediate.[17][18]

A. Conversion to Benzylic Halides

A common strategy to facilitate nucleophilic substitution is the conversion of the benzylic alcohol into a more reactive benzylic halide.

Experimental Protocol: Conversion to 6-Chloro-2-fluoro-3-methylbenzyl Chloride

-

Reagent: Thionyl chloride (SOCl₂) is a common reagent for this transformation.

-

Procedure: To a solution of this compound (1.0 eq) in an inert solvent like DCM, slowly add thionyl chloride (1.2 eq) at 0 °C. A small amount of a base like pyridine can be used to neutralize the HCl generated.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude benzyl chloride.

B. Direct Catalytic Nucleophilic Substitution

Recent advancements have led to methods for the direct nucleophilic substitution of the hydroxyl group, which are more atom-economical.[16] Catalysts such as elemental iodine or various Lewis acids can promote this transformation.[16]

Iodine-Catalyzed Substitution

Elemental iodine can effectively catalyze the nucleophilic substitution of benzylic alcohols with various nucleophiles under mild conditions.[16] The reaction is thought to proceed through the in-situ formation of a benzylic iodide, which is a better leaving group.

III. Esterification of the Benzylic Alcohol

Esterification is a fundamental reaction of alcohols, and the benzylic alcohol group in this compound readily undergoes this transformation. This is often employed for the synthesis of prodrugs or for modifying the physicochemical properties of a molecule.

A. Fischer Esterification

While possible, Fischer esterification (reaction with a carboxylic acid in the presence of a strong acid catalyst) is often slow and requires harsh conditions. More efficient methods are typically employed.

B. Acylation with Acid Chlorides or Anhydrides

A more common and efficient method for esterification is the reaction with an acid chloride or anhydride in the presence of a base, such as pyridine or triethylamine.[19]

Experimental Protocol: Acetylation with Acetyl Chloride

-

Reaction Setup: Dissolve this compound (1.0 eq) and a base like pyridine (1.5 eq) in a suitable aprotic solvent (e.g., DCM or THF) at 0 °C.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.2 eq) to the solution.[20][21]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting ester by column chromatography or distillation.

IV. Influence of Ring Substituents on Reactivity

The chloro, fluoro, and methyl groups on the aromatic ring of this compound exert significant electronic and steric influences on the reactivity of the benzylic alcohol.

-

Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring towards electrophilic attack but can influence the stability of intermediates in reactions at the benzylic position. For instance, they can destabilize a benzylic carbocation, potentially favoring an Sₙ2-type mechanism over an Sₙ1 in substitution reactions.

-

Steric Effects: The substituents ortho and meta to the benzylic alcohol group can sterically hinder the approach of bulky reagents to the reaction center.

V. Applications in Drug Development

Substituted benzyl alcohols and their derivatives are important building blocks in medicinal chemistry.[22][23] The transformations discussed in this guide are crucial for the synthesis of various pharmacologically active molecules. The presence of halogens like chlorine and fluorine can significantly impact a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[6]

Conclusion

The benzylic alcohol group of this compound is a versatile functional group that can undergo a variety of important chemical transformations. A thorough understanding of its reactivity, influenced by the specific substitution pattern on the aromatic ring, is essential for its effective utilization in organic synthesis and drug discovery. The choice of reagents and reaction conditions allows for the selective conversion of the alcohol to aldehydes, halides, and esters, providing access to a wide range of valuable chemical intermediates.

References

- Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols. (n.d.). Google Scholar.

- Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE.

- Manganese Dioxide. (n.d.). Common Organic Chemistry.

- Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. (n.d.). ACS Publications.

- Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (n.d.). SciSpace.